![molecular formula C15H18N4O2S B2918160 N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034498-54-7](/img/structure/B2918160.png)
N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Patel, Paliwal, and Bhandari (2017) describes the synthesis of imidazolidine derivatives of isonicotinamide, which include structures similar to N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. These compounds were evaluated for their antimicrobial properties against bacteria such as Staphylococcus aureus and E. coli, fungi like Candida Albicans, and the Mycobacterium tuberculosis bacterium. The synthesized compounds showed significant activity against these strains, suggesting potential applications in developing antimicrobial agents (Patel, Paliwal, & Bhandari, 2017).
Oxidative C-N Bond Formation
Research conducted by Huo, Tang, Xie, Wang, and Dong (2016) on the oxidative carbon-nitrogen bond formation involving 2-aminopyridines or 2-aminopyrimidines with β-keto esters or 1,3-diones resulted in complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines. This process, achieved under mild and metal-free conditions, indicates the utility of N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in synthesizing complex heterocyclic compounds, potentially useful in pharmaceutical and material science applications (Huo et al., 2016).
Isozyme-Selective Heme Oxygenase Inhibitors
Vlahakis, Kinobe, Bowers, Brien, Nakatsu, and Szarek (2006) explored the synthesis and evaluation of several imidazole-dioxolane compounds, including structures resembling N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, as novel inhibitors of heme oxygenase (HO). These compounds exhibited high selectivity for the HO-1 isozyme and could be instrumental in researching stress-induced conditions and diseases (Vlahakis et al., 2006).
Xanthine Oxidase Inhibitors
A study by Zhang, Zhang, Tu, Wu, Zhang, and Meng (2019) on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, which share a structural motif with N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, identified these compounds as potent xanthine oxidase (XO) inhibitors. The findings suggest potential applications in treating diseases like gout or hyperuricemia by inhibiting XO activity, demonstrating the versatility of this chemical framework in medicinal chemistry (Zhang et al., 2019).
properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-15(18-5-2-12-8-16-10-19-12)11-1-4-17-14(7-11)21-13-3-6-22-9-13/h1,4,7-8,10,13H,2-3,5-6,9H2,(H,16,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAVDHVEZKEMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCCC3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazol-4-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.